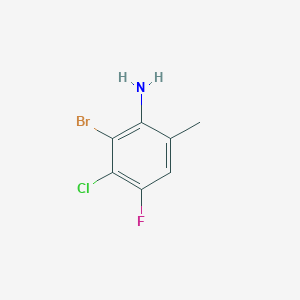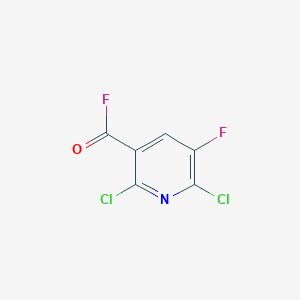
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline (BCFMA) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of aniline, an organic compound that is widely used in the production of dyes, drugs, and other chemicals. BCFMA is a versatile compound that has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been studied for its potential applications in scientific research. It has been used to study the structure and reactivity of aromatic compounds, as well as for the synthesis of new compounds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been used in the synthesis of other organic compounds, such as anilines, amines, and alcohols.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline is not fully understood. However, some studies suggest that it is involved in the formation of covalent bonds between molecules. This is due to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of covalent bonds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been shown to react with other molecules to form new compounds, such as anilines, amines, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline are not well understood. However, some studies suggest that it may have an effect on the metabolism of certain compounds, such as anilines, amines, and alcohols. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline may have an effect on the structure and reactivity of certain molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions are relatively mild. Additionally, the reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography. However, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline also has some limitations. For example, it is a hazardous compound, and it can cause skin irritation if it comes into contact with the skin.
Orientations Futures
For 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline research include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the synthesis of new compounds. Finally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the development of new drugs and other therapeutic agents.
Méthodes De Synthèse
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromo-3-chloro-4-fluoro-6-methyl-benzyl bromide with aniline. The reaction takes place in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography.
Propriétés
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c1-3-2-4(10)6(9)5(8)7(3)11/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRALUDVGRNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-fluoro-6-methyl-aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)


